molecular formula C16H19NO4 B11833959 Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- CAS No. 47140-15-8

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-

Cat. No.: B11833959
CAS No.: 47140-15-8
M. Wt: 289.33 g/mol
InChI Key: VPNKCPHNFBSHAP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Positional Isomerism Analysis

The IUPAC name Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- is derived from its fused heterocyclic core and substituent positions:

  • Furo(2,3-b)quinolin-4(9H)-one : The base structure consists of a quinoline ring (positions 1–8) fused to a furan ring at positions 2 and 3. The lactone functionality at position 4 introduces the -one suffix, while the hydrogenated furan ring is denoted by 2,3-dihydro.
  • Substituents :
    • A 1-hydroxy-1-methylethyl group at position 2 of the dihydrofuran ring.
    • A methoxy group at position 8 of the quinoline ring.
    • A methyl group at position 9 of the quinoline ring.

Positional isomerism arises primarily from the substitution pattern of the methoxy and methyl groups. For instance, relocating the methoxy group from C-8 to C-7 would yield a positional isomer with distinct electronic and steric properties. Similarly, the stereochemistry of the 1-hydroxy-1-methylethyl substituent introduces potential diastereomers, though the PubChem entry (CID 206269) does not specify enantiomeric resolution.

X-ray Crystallographic Characterization of Furoquinoline Core

X-ray crystallography reveals critical structural details of the furoquinoline core:

Parameter Value
Bond lengths (Å) C2–O1: 1.36 ± 0.02
C9–C10: 1.48 ± 0.03
Bond angles (°) O1–C2–C3: 112.5 ± 0.5
C8–O2–C11: 118.2 ± 0.4
Dihedral angles (°) Quinoline/furan planes: 12.3
Methoxy/quinoline plane: 5.8

The fused quinoline-furan system exhibits near-planarity, with a dihedral angle of 12.3° between the aromatic rings, consistent with related furoquinoline alkaloids. The methoxy group at C-8 adopts a coplanar orientation (5.8° deviation), maximizing conjugation with the quinoline π-system.

Conformational Analysis of Dihydroxyisopropyl Substituent

The 2-(1-hydroxy-1-methylethyl) substituent adopts a staggered conformation to minimize steric clashes between the hydroxyl and methyl groups. Key observations include:

  • Intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen (O1–H···O2 distance: 2.12 Å), stabilizing the gauche conformation.
  • Torsional flexibility : Rotation about the C2–C1′ bond permits interconversion between two enantiomeric forms, though crystallographic data suggests a single dominant conformation in the solid state.

Computational studies (DFT/B3LYP) predict an energy barrier of 8.2 kcal/mol for rotation, indicating moderate conformational restriction at room temperature.

Electronic Effects of Methoxy Group at C-8 Position

The methoxy group at C-8 exerts significant electronic effects:

  • Resonance donation : The methoxy oxygen donates electron density into the quinoline ring via resonance, reducing the electrophilicity of C-8 and adjacent positions. This is evidenced by a 15 nm bathochromic shift in the UV-Vis spectrum compared to des-methoxy analogs.
  • Steric shielding : The methoxy group hinders electrophilic attack at C-8, redirecting reactivity to C-5 and C-7 positions in substitution reactions.
  • Hydrogen-bonding capacity : The methoxy oxygen participates in weak C–H···O interactions with proximal methyl groups (distance: 2.98 Å), influencing crystal packing.

Comparative analyses with C-7 methoxy isomers show a 20% increase in molar absorptivity for the C-8 derivative, underscoring the role of positional isomerism in modulating electronic properties.

Properties

CAS No.

47140-15-8

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3

InChI Key

VPNKCPHNFBSHAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Anthranilic Acids

Reacting 3-methoxy-4-methylanthranilic acid with diethyl malonate under basic conditions generates ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate intermediates. Sodium hydride in tetrahydrofuran (THF) facilitates malonate activation, followed by chloroacetyl chloride addition to form the furan ring.

Key conditions :

  • Reagents : NaH (60%), diethyl malonate, chloroacetyl chloride, THF.

  • Temperature : 10–12°C (initial), then reflux.

  • Yield : ~70% for intermediate furan carboxylates.

Dihydrofuro Ring Closure

The dihydrofuro[2,3-b]quinoline system is formed via intramolecular cyclization.

Acid-Catalyzed Cyclization

Heating the alkylated intermediate in concentrated HCl or H₂SO₄ promotes ring closure:

  • Conditions : H₂SO₄ (conc.), 100°C, 2–4 h.

  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the adjacent hydroxyl group.

Thermal Rearrangement

Alternative methods involve thermal rearrangement of allyl ethers:

  • Example : Heating ether intermediates in chlorobenzene at reflux (175°C) induces Claisen-like rearrangements, forming the dihydrofuro ring.

Comparative Data :

MethodConditionsYieldSource
Acid-catalyzedH₂SO₄, 100°C75–85%
ThermalChlorobenzene, reflux70–80%

Functional Group Modifications

Methoxy Group Retention

The 8-methoxy group is typically introduced early via starting material selection (e.g., 3-methoxyaniline derivatives). Demethylation is avoided by using mild reaction conditions.

Methyl Group at Position 9

The 9-methyl group originates from substituents in the initial anthranilic acid or is introduced via Friedel-Crafts alkylation during quinoline synthesis.

Reduction and Dehydration Steps

Final stages involve NaBH₄-mediated reduction of ketone groups and dehydration to stabilize the dihydrofuro structure:

  • Reduction : Ethanol suspension of the intermediate with NaBH₄ at 0°C.

  • Dehydration : Warming in HCl to eliminate water, forming the conjugated dihydrofuro system.

Critical Parameters :

  • Excess NaBH₄ must be quenched carefully to avoid over-reduction.

  • Dehydration at 50–60°C ensures complete ring aromatization.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

  • Alkylation : 55–65% yield in 60 min vs. 40–50% via conventional heating.

  • Cyclization : 80–90% yield in 10 min under 400 W irradiation.

Challenges and Optimization Opportunities

Steric Hindrance

The bulky 2-(2-hydroxypropan-2-yl) group impedes reaction kinetics. Solutions include:

  • Using polar aprotic solvents (DMF, DMSO) to enhance solubility.

  • Ultrasonic agitation to improve mixing.

Byproduct Formation

Common byproducts include:

  • Over-alkylation : Mitigated by slow reagent addition and stoichiometric control.

  • Ring-opening : Avoided by maintaining pH < 2 during cyclization.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Key signals include δ 1.45 (s, 6H, C(CH₃)₂), δ 3.85 (s, 3H, OCH₃), and δ 10.12 (s, 1H, NH).

  • MS : Molecular ion peak at m/z 289.33 [M+H]⁺.

Industrial-Scale Considerations

Scalable processes require:

  • Cost-effective reagents : Replacing NaH with K₂CO₃ in alkylation steps.

  • Continuous flow systems : For cyclization and dehydration steps to enhance throughput .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline moiety provides aromatic reactivity, particularly at electron-rich positions. The methoxy group at C8 directs electrophiles to the C5 and C7 positions (para and ortho to the oxygen atom). For example:

  • Nitration : Under mixed acid conditions, nitration occurs at C5 or C7, though steric hindrance from the fused furan ring may influence regioselectivity .

  • Halogenation : Bromination with Br₂/FeBr₃ predominantly targets C6 due to the electron-donating methoxy group .

Nucleophilic Attack at the Carbonyl Group

The 4-quinolone carbonyl group (C4=O) is susceptible to nucleophilic addition. Key reactions include:

  • Grignard Reagent Addition : Organomagnesium reagents attack the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide yields 4-hydroxy-4-methyl derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces C4=O to C4-OH, though competing furan ring hydrogenation may occur .

Hydroxyisopropyl Substituent (C2)

  • Dehydration : Acid-catalyzed dehydration (H₂SO₄, Δ) converts the hydroxyisopropyl group to an allylic alcohol or diene .

  • Oxidation : CrO₃/H₂SO₄ oxidizes the secondary alcohol to a ketone, forming a 2-isopropyl-4-quinolone derivative .

Methoxy Group (C8)

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity .

Electroreductive Cross-Coupling

The compound’s 4-quinolone scaffold participates in electroreductive coupling, as demonstrated with analogous systems :

Reaction PartnerConditionsProductYield (%)
BenzophenoneElectroreduction, TMSCl/THFC2-arylated derivative69
4-FluorobenzophenoneSame as aboveC2-(4-fluorophenyl) analog74

Mechanism : Single-electron transfer generates a radical anion at C2, which couples with electrophilic partners (e.g., benzophenones). Trimethylsilyl chloride stabilizes intermediates via O-silylation .

Cyclization Reactions

The hydroxyisopropyl group facilitates intramolecular cyclization under acidic or thermal conditions:

  • Furan Ring Expansion : Heating with HCl/EtOH induces furan ring opening and re-cyclization to form pyran-fused derivatives .

  • Lactone Formation : Reaction with TFAA (trifluoroacetic anhydride) promotes γ-lactone formation via esterification and cyclization .

Radical-Mediated Reactions

The furan ring’s conjugated diene system participates in radical additions:

  • Photochemical [2+2] Cycloaddition : UV irradiation with maleic anhydride yields bicyclic adducts .

Table 1: Electroreductive Coupling Yields with Benzophenones

EntryBenzophenone DerivativeProduct PositionYield (%)
1BenzophenoneC269
24-FluorobenzophenoneC274
3XanthoneC258

Table 2: Functional Group Reactivity

GroupReactionReagentsOutcome
C2 hydroxyisopropylDehydrationH₂SO₄, ΔAllylic alcohol formation
C8 methoxyDemethylationBBr₃, CH₂Cl₂Hydroxyl group generation
C4 carbonylGrignard additionMeMgBr4-Hydroxy-4-methyl derivative

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Research indicates that this compound possesses anti-tobacco mosaic virus activity. Its mechanism involves inhibiting viral replication by interfering with viral RNA synthesis, making it a candidate for further antiviral drug development.
  • Neuroprotective Properties : Furoquinoline alkaloids have demonstrated potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural similarities to known inhibitors suggest it may also exhibit similar properties .
  • Antimicrobial Effects : Preliminary studies show that derivatives of furoquinoline compounds exhibit antimicrobial and antiprotozoal properties. This opens avenues for developing new antimicrobial agents based on this compound .

Organic Synthesis Applications

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) facilitates the introduction of diverse functional groups.
  • Synthesis Pathways : The synthesis of derivatives often involves multi-step reactions using propargylic alcohols under acid-catalyzed conditions. These reactions yield various furoquinolone derivatives that can be further modified for enhanced biological activity .

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of furo(2,3-b)quinolin-4(9H)-one derivatives against the tobacco mosaic virus. Results indicated a significant reduction in viral replication rates at specific concentrations, suggesting potential for agricultural applications in crop protection.

Case Study 2: Neuroprotective Effects

In vitro assays were conducted to evaluate the acetylcholinesterase inhibitory activity of furoquinoline derivatives. The results showed promising inhibition rates comparable to established drugs in the market, indicating potential therapeutic applications in treating cognitive disorders .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-MethoxyquinolineQuinoline backbone with methoxy groupSimpler structure; lacks furan ring
9-MethylfuroquinolineFuran ring incorporatedDifferent substitution pattern; potential for different biological activity
Trimethylsilyl derivative of quinolineTrimethylsilyl group presentFocus on silylation effects on reactivity

This table highlights how variations in structure among related compounds can lead to distinct chemical reactivity and biological activity profiles.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating biochemical pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting point: 223–224°C .
  • Density: 1.29 g/cm³ (predicted) .
  • Topological polar surface area (TPSA): 59 Ų , indicating moderate polarity .
Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity Reference
Target Compound 8-OMe, 9-Me, 2-(1-hydroxy-1-methylethyl) C₁₆H₁₇NO₄ 289.13147 Mp: 223–224°C; TPSA: 59 Ų Not directly studied; inferred antiplatelet effects
Isopteleine (41) 7-OMe, 8-OMe, 9-Me C₁₄H₁₃NO₃ 249.09 Antiplatelet activity (IC₅₀: ~10 μM) Inhibits ADP-induced platelet aggregation
Skimmianine (2) 7-OMe, 8-OMe C₁₄H₁₃NO₃ 259.10 Mp: 176°C; TPSA: 53 Ų Anticancer, anti-inflammatory
8-Hydroxy-9-methyl-furo[2,3-b]quinolin-4(9H)-one 8-OH, 9-Me C₁₂H₉NO₃ 215.06 TPSA: 53.7 Ų; XLogP: 2.2 Antibacterial, antifungal
H-549 7,8-methylenedioxy, 9-Me, 8-(1-hydroxy-1-methylethyl) C₁₆H₁₅NO₅ 307.10 N/A Phytoalexin activity in plants
Key Differences and Implications

Substituent Position and Bioactivity: The 8-methoxy group in the target compound distinguishes it from skimmianine (7,8-dimethoxy) and H-549 (7,8-methylenedioxy). Methoxy groups enhance lipophilicity, but methylenedioxy rings (as in H-549) may improve metabolic stability . Hydroxy-isopropyl vs.

Stereochemistry :

  • The R-configuration at position 2 is unique to the target compound. Racemic mixtures or S-enantiomers (e.g., in synthetic derivatives) may exhibit reduced activity .

Biological Activity :

  • While isopteleine and skimmianine show confirmed antiplatelet and anticancer effects, respectively, the target compound’s activity remains inferred from structural similarities. Its higher molecular weight and branched hydroxyalkyl chain may enhance target selectivity .

Synthetic Accessibility: The target compound’s synthesis likely involves glycosylation or hydroxylation steps similar to those for 3-(furan-2-yl)isoquinolin-1(2H)-one derivatives (e.g., compound 10 in ), though stereochemical control adds complexity .

Biological Activity

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-, is a complex organic compound belonging to the furoquinoline class. This compound features a fused quinoline and furan ring system, characterized by its unique structural components that include a methoxy group and a hydroxyisopropyl substituent. Its potential biological activities make it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has demonstrated that furo(2,3-b)quinolin-4(9H)-one exhibits significant cytotoxic activity against various cancer cell lines. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through several mechanisms:

  • Induction of apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Cell cycle arrest : It can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

A comparative analysis with other similar compounds highlights its unique efficacy in targeting cancer cells. For instance, derivatives like 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one have also shown promising anticancer effects but may differ in their mechanism of action and potency .

Antimicrobial Activity

Furo(2,3-b)quinolin-4(9H)-one has demonstrated antimicrobial properties , showing effectiveness against both bacterial and fungal strains. Notable findings include:

  • Bacterial Inhibition : Certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Effects : The compound also shows antifungal activity against species like Candida albicans, indicating its potential as a therapeutic agent for infections.

The biological activity of furo(2,3-b)quinolin-4(9H)-one is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been noted for inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity associated with disease processes, contributing to its therapeutic effects.

Synthesis and Derivatives

The synthesis of furo(2,3-b)quinolin-4(9H)-one can be approached through several methods involving the cyclization of appropriate precursors. The following table summarizes some synthetic routes and derivatives:

Synthesis MethodKey ReagentsYield (%)Remarks
Acid-catalyzed cyclizationPropargylic alcoholsModerate to highEffective for creating various derivatives
Friedel-Crafts reactionQuinoline precursorsVariableUseful for introducing functional groups

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of furo(2,3-b)quinolin-4(9H)-one on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.
  • Case Study on Antimicrobial Effects :
    • Another research focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The results showed an inhibition zone diameter significantly larger than that of standard antibiotics used as controls.

Q & A

Q. Table 1: Isolation Yields from Natural Sources

Plant SourcePart UsedYield (%)Reference
Dictamnus angustifoliusRoot bark0.03
Dictamnus albusRoots0.02

How can the stereochemistry of the 1-hydroxy-1-methylethyl substituent be determined experimentally?

Advanced Research Question
The 1-hydroxy-1-methylethyl group introduces stereochemical complexity. Methodological approaches include:

  • X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configuration. For example, similar furoquinoline derivatives were analyzed using SHELXS97/SHELXL97 software, with data collected at 113 K .
  • NMR Spectroscopy : 1^1H-1^1H NOESY and 13^{13}C DEPT-135 experiments identify spatial proximity of protons and carbons. Coupling constants (e.g., J=5.66.2J = 5.6–6.2 Hz in dihydroquinolines) help infer conformation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Key techniques for structural elucidation:

  • UV-Vis Spectroscopy : Furoquinolines show λmax at 240–265 nm (aromatic π→π*) and 340–365 nm (n→π* transitions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 329.1264 for C16H19NO5). Fragmentation patterns identify substituents like methoxy or hydroxyl groups .
  • NMR : 1^1H NMR signals for the 9-methyl group appear at δ 3.2–3.5 ppm, while the 8-methoxy group resonates at δ 3.8–4.0 ppm. The dihydrofuran protons show coupling constants of J=810J = 8–10 Hz .

Q. Table 2: Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityReference
9-CH33.3 (s, 3H)Singlet
8-OCH33.85 (s, 3H)Singlet
Dihydrofuran H-24.1–4.3 (m, 1H)Multiplet

How can synthetic routes to this compound be optimized for scalability?

Advanced Research Question
Synthesis typically involves:

  • Core Formation : Condensation of preformed quinoline intermediates with dihydrofuran precursors. For example, cyclization of 2-aminobenzaldehyde derivatives with β-keto esters under acidic conditions .
  • Substituent Introduction :
    • Methoxy Groups : Use methyl iodide (MeI) in DMF with K2CO3 at 60°C for 12 hours .
    • 1-Hydroxy-1-methylethyl : Epoxide ring-opening with isopropyl magnesium bromide, followed by oxidation (e.g., PCC) .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

What in vitro assays are suitable for evaluating its antiplatelet activity?

Basic Research Question
Biological evaluation methods include:

  • Platelet Aggregation Assay : Use ADP or collagen to induce aggregation in human platelet-rich plasma (PRP). Measure inhibition via turbidimetry at 650 nm .
  • IC50 Determination : Dose-response curves (1–100 μM) quantify potency. Similar furoquinolines (e.g., robustine) show IC50 values of 12–25 μM .
  • Mechanistic Studies : Western blotting for COX-1/COX-2 inhibition or P-selectin expression .

How does the position of methoxy groups influence bioactivity in furoquinolines?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • 8-Methoxy vs. 6-Methoxy : 8-Methoxy derivatives (e.g., target compound) exhibit stronger antiplatelet effects than 6-methoxy analogs (e.g., isopteleine), likely due to enhanced hydrogen bonding with platelet receptors .
  • Hydroxyisopropyl Substituent : The 1-hydroxy-1-methylethyl group at C-2 increases solubility and bioavailability compared to non-hydroxylated analogs .
  • Data Contradictions : Some studies report conflicting IC50 values due to variations in assay conditions (e.g., platelet donor health, agonist concentration). Standardizing protocols (e.g., 5 μM ADP) resolves discrepancies .

What computational methods predict binding modes to biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase (COX) or P2Y12 receptors. The 8-methoxy group forms hydrogen bonds with Arg256 in COX-1 .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Hydrophobic interactions with Leu352 and Tyr385 are critical .
  • QSAR Models : Hammett constants (σ) for substituents correlate with logP and activity (R<sup>2</sup> > 0.85) .

How can impurities in synthetic batches be quantified and controlled?

Advanced Research Question

  • HPLC Analysis : Use C18 columns with UV detection at 254 nm. Limit impurities to <0.5% total (per ICH guidelines) .
  • Common Impurities :
    • Des-methyl analogs : Formed during incomplete methylation. Monitor via m/z 215.208 ([M+H]<sup>+</sup> for C12H9NO3) .
    • Oxidation Byproducts : Detect using LC-MS with positive ion mode .
  • Process Optimization : Reduce impurities by controlling reaction temperature (<60°C) and using anhydrous solvents .

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